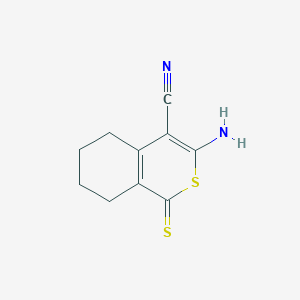

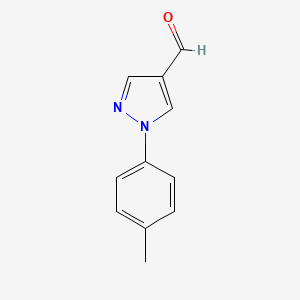

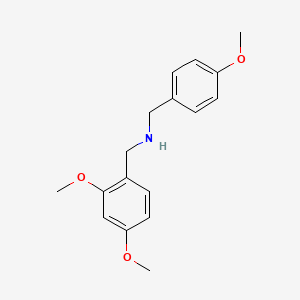

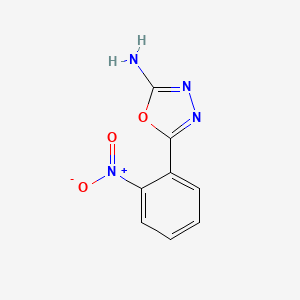

![molecular formula C11H12N2 B1298999 2,3,4,5-Tétrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-60-2](/img/structure/B1298999.png)

2,3,4,5-Tétrahydro-1H-pyrido[4,3-b]indole

Vue d'ensemble

Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its broad spectrum of pharmacological activity. The compound is a derivative of the tetrahydro-β-carboline and pyrido[3,4-b]indole families, which are known for their presence in various bioactive molecules and potential therapeutic applications .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been explored through various methods. One approach involves a multistep synthetic strategy starting from commercially available indole 2-carboxylic acid, culminating in an intramolecular Michael addition catalyzed by InBr3 to yield polycyclic compounds with high efficiency . Another method utilizes microwave irradiation to facilitate three- or four-component domino reactions, offering advantages such as short reaction times, high yields, and high chemo- and regioselectivities . Additionally, Fischer cyclization of arylhydrazones of 1-substituted-4-piperidones has been employed to produce a series of tetrahydro-1H-pyrido[4,3-b]indoles with significant anti-serotonin activity .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is characterized by a polycyclic framework that includes a pyrido[4,3-b]indole core. This core is a common feature in compounds that interact with biological targets such as N-methyl-D-aspartate (NMDA) receptors. The structure-activity relationship studies of these derivatives have led to the identification of potent subtype-selective inhibitors of NMDA receptors, highlighting the importance of the molecular scaffold .

Chemical Reactions Analysis

The chemical reactivity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles includes their ability to undergo various functionalization reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives can be achieved through condensation reactions of tryptamine with cycloalkanones, followed by cyclization and functionalization to yield 2-methyl derivatives . Additionally, aryne annulation has been used to synthesize pyrido[1,2-a]indole malonates and amines, expanding the chemical diversity of the indole series .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles are influenced by their polycyclic structure and the nature of their substituents. These properties are crucial for their pharmacological activity and their interaction with biological targets. While the specific physical and chemical properties are not detailed in the provided papers, they can be inferred to include typical characteristics of heterocyclic compounds such as solubility, melting points, and stability, which are important for their medicinal chemistry applications .

Applications De Recherche Scientifique

Traitement de la mucoviscidose

“2,3,4,5-Tétrahydro-1H-pyrido[4,3-b]indole” a été étudié comme traitement potentiel de la mucoviscidose (MC), une maladie génétique sans traitement efficace . Le composé est étudié comme un nouveau chémo-type de potentialisateurs pour établir un modèle de relation structure-activité quantitative hautement prédictif .

Agents anticancéreux

Ce composé a été utilisé dans la conception et la synthèse de nouveaux agents anticancéreux . En particulier, les dérivés du “this compound” ont montré une activité antitumorale élevée . L'introduction du sulfonyle pourrait augmenter l'activité antiproliférative du this compound .

Synthèse des alcaloïdes

“this compound” a été utilisé dans la synthèse des alcaloïdes . Les alcaloïdes sont un groupe de composés chimiques naturels contenant principalement des atomes d'azote basiques. Ils sont produits par une grande variété d'organismes, y compris les bactéries, les champignons, les plantes et les animaux, et font partie du groupe des produits naturels (également appelés métabolites secondaires).

Recherche sur les maladies neurodégénératives

Des études sur les maladies neurodégénératives ont également utilisé "this compound" . Les maladies neurodégénératives sont un groupe hétérogène de troubles caractérisés par la dégénérescence progressive de la structure et de la fonction du système nerveux. Ce sont des affections incurables et invalidantes qui provoquent des problèmes de fonctionnement mental (également connus sous le nom de troubles neurocognitifs).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPROHCOBMVQVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352329 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6208-60-2 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do structural modifications of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole influence its activity?

A1: Research indicates that even subtle changes in the substituents of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole significantly impact its biological activity. For example, introducing specific substituents at the 2- and 8- positions of the core structure can significantly enhance its antagonistic activity towards histamine H1 and serotonin 5-HT6 receptors. [] Furthermore, the nature of the substituent at the 5-position, particularly the presence of a vinyl group linked to a pyridine ring, appears to be crucial for potent H1 and 5-HT6 receptor antagonism. [] These findings underscore the importance of precise structural modifications in optimizing the therapeutic potential of this scaffold.

Q2: Have any studies investigated the impact of stereochemistry on the activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?

A2: Yes, investigations into a series of 1,2,3,4,5,5a,6,10b-octahydroazepino[4,3-b]indoles, structural analogs of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole, revealed that different therapeutic targets exhibit varying degrees of sensitivity to the cis- and trans-configurations of these molecules. [] This suggests that stereochemistry plays a crucial role in determining the binding affinity and selectivity of these compounds towards specific targets.

Q3: Have any QSAR models been developed for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?

A3: Yes, researchers have successfully developed QSAR models to predict the EC50 values of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives as potential cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. [] These models employed techniques like Gene Expression Programming (GEP) and utilized molecular descriptors to establish correlations between the chemical structure and the biological activity of these compounds. Notably, the GEP model demonstrated promising predictive capabilities, suggesting its potential in guiding the development of novel 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole-based CFTR potentiators. []

Q4: What is the mechanism of action of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives in relation to CFTR?

A4: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have been identified as a novel chemotype of CFTR potentiators. [] While their exact mechanism of action is still under investigation, these compounds are believed to interact with the CFTR protein, improving its channel gating properties. This enhanced gating helps to restore chloride ion transport across cell membranes, addressing a key defect associated with CF-causing mutations. []

Q5: Beyond CFTR, what other biological targets do 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives interact with?

A5: Research indicates that 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit a diverse range of biological activities, suggesting interactions with various targets. These include:

- Histamine H1 receptors: Several derivatives demonstrate antagonistic activity towards H1 receptors, making them potentially useful for treating allergies. [, , , ]

- Serotonin 5-HT receptors: Certain derivatives act as antagonists for specific serotonin receptor subtypes, such as 5-HT2C and 5-HT6, which are implicated in various neurological and psychiatric disorders. [, , , ]

- Aldose reductase: Some 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives have demonstrated potent inhibitory activity against aldose reductase, an enzyme involved in the pathogenesis of diabetic complications. [, , ]

- c-Met kinase: Certain derivatives exhibit inhibitory activity against c-Met kinase, a tyrosine kinase receptor often deregulated in several cancers. []

Q6: What is known about the pharmacokinetic properties of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives?

A6: While comprehensive PK/PD data for all derivatives is limited, research on specific compounds provides valuable insights. For instance, a γ-carboline derivative (compound 39 in []) exhibited promising drug-like properties in vitro and demonstrated good oral bioavailability with detectable distribution to the lungs in rats. [] Another study exploring the pharmacokinetics of an injectable dosage form of GK-2, a dipeptide mimetic incorporating the 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole scaffold, in rabbits revealed a relatively short half-life (0.9±0.1 h) from blood plasma, classifying it as a "short-lived" drug. [] These findings emphasize the importance of optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for specific 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives to enhance their therapeutic potential.

Q7: Has the efficacy of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives been evaluated in cellular or animal models?

A7: Yes, several studies have explored the efficacy of these derivatives in various models:

- CFTR potentiation: A specific γ-carboline derivative effectively rescued the gating defect of F508del- and G551D-CFTR, two common mutations associated with cystic fibrosis, in cell-based assays. []

- Antioxidant activity: Carboxymethylated pyridoindole derivatives, designed as bifunctional compounds with antioxidant and aldose reductase inhibitory activities, exhibited significant antioxidant effects in an in vitro model of free radical-induced haemolysis of rat erythrocytes. [] These compounds effectively prolonged the lag period before the onset of AAPH-induced haemolysis, demonstrating their ability to protect cells from oxidative damage. []

- Neuroprotective effects: Dimebon (2,8-Dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride), a well-known derivative, has been investigated for its neuroprotective properties. In a mouse model, Dimebon effectively prevented alterations in brain lipid metabolism induced by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in neurodegenerative diseases. [] Dimebon co-administration with TNF-α prevented the cytokine-induced changes in the levels of various phospholipids in different brain regions, highlighting its potential in mitigating TNF-α-mediated neuroinflammation and associated lipid dysregulation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

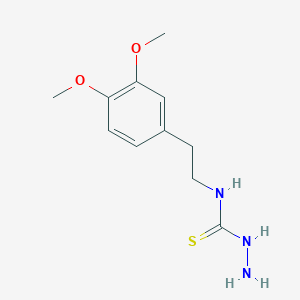

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)